Eptaloprost is a synthetic compound classified as a prostacyclin agonist, primarily developed for the treatment of cardiovascular diseases and certain tumors. It mimics the action of prostacyclin (PGI2), a naturally occurring eicosanoid that plays a vital role in vascular homeostasis by inhibiting platelet aggregation and promoting vasodilation. Eptaloprost's chemical identity is denoted by the CAS number 90693-76-8, and it is part of the broader class of prostaglandin analogues, which are known for their therapeutic applications in various medical conditions, particularly in ophthalmology and cardiology.
Eptaloprost has a distinct molecular structure characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula is , and its InChI key is MAUUNYHAXGTMMQ-AMXXQSRZSA-N. The compound features multiple functional groups that contribute to its biological activity, including hydroxyl groups and double bonds that enhance its interaction with biological targets.
Eptaloprost can undergo various chemical reactions typical for prostaglandin analogues, including oxidation, reduction, and substitution reactions. While specific reaction pathways are not extensively documented in public sources, it is known that these reactions can lead to the formation of various derivatives that may possess altered pharmacological properties. The lack of detailed reaction mechanisms in the literature suggests that much of this information is proprietary or under active research .
The mechanism of action for Eptaloprost involves its binding to prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. This interaction leads to vasodilation and inhibition of platelet aggregation—key processes in managing cardiovascular health. By mimicking the effects of natural prostacyclin, Eptaloprost promotes increased blood flow and reduces the risk of thrombosis in patients with cardiovascular diseases .
Eptaloprost exhibits several notable physical and chemical properties:
Eptaloprost is primarily utilized in scientific research related to cardiovascular health and ocular conditions. Its applications include:
Eptaloprost (latanoprost) is classified as a synthetic prostaglandin analog with the chemical name isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate. Its molecular formula is C₂₆H₄₀O₅, corresponding to a molecular weight of 432.60 g/mol [3] [4] [8]. Structurally, it features three critical modifications from native PGF2α:
The compound exists as a colorless to slightly yellow oil. It is formulated as a 0.005% (50 µg/mL) ophthalmic solution in aqueous buffer with benzalkonium chloride. Its chemical stability is temperature- and light-sensitive, degrading rapidly under UV exposure or temperatures >25°C [4] [6].
Table 1: Key Structural Properties of Eptaloprost (Latanoprost)
Property | Specification |
---|---|
IUPAC Name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoate |
Molecular Formula | C₂₆H₄₀O₅ |
CAS Registry Number | 130209-82-4 |
Stereochemistry | 5 defined stereocenters + 1 double-bond stereo (5Z) |
Prodrug Activation | Hydrolysis by corneal esterases to active acid |
Lipophilicity (Log P) | Increased vs. PGF2α due to phenyl and ester groups |
Eptaloprost (latanoprost) was developed by the Pharmacia & Upjohn company (later acquired by Pfizer). Its development stemmed from research into prostaglandin analogs that could reduce IOP without the inflammatory side effects of natural PGF2α [3] [4]. Key milestones include:
The discovery team optimized the pharmacophore by incorporating a phenyl ring at C-17, which drastically improved FP receptor selectivity and reduced conjunctival hyperemia compared to earlier analogs. The prodrug design (isopropyl ester) solved earlier compounds’ poor corneal penetration [3] [6].
Table 2: Development Milestones of Eptaloprost (Latanoprost)
Year | Event | Significance |
---|---|---|
1996 | FDA/EMA approval (Xalatan®) | First topical prostaglandin for glaucoma |
1998 | Fixed-dose combo with timolol (Xalacom®) | Enhanced efficacy via dual-mechanism action |
2001 | WHO Essential Medicine listing | Global accessibility improvement |
2011 | Patent expiry | Generic versions launched (e.g., Xiidra®, Iyuzeh®) |
2019 | Netarsudil/latanoprost FDC (Rocklatan®) approved | First ROCK inhibitor + prostaglandin combo |
2023 | Pediatric approval (Catiolanze® in EU) | Expanded indication to children ≥4 years |
Eptaloprost (latanoprost) belongs to the therapeutic class of ocular hypotensive agents, specifically prostaglandin F2α analogs. It reduces IOP by selectively agonizing prostaglandin F (FP) receptors in the ciliary body and sclera [3] [5] [7].
Mechanism of Action:
Pharmacodynamically, IOP reduction begins within 3–4 hours, peaks at 8–12 hours, and persists ≥24 hours, enabling once-daily dosing. Peak aqueous humor concentrations occur at 2 hours post-administration [3] [5].
Therapeutic Applications:
Table 3: Key Mechanistic Targets of Eptaloprost
Target | Biological Effect | Therapeutic Outcome |
---|---|---|
FP receptor (ciliary muscle) | MMP activation, ECM degradation | ↑ Uveoscleral outflow |
MYOC/TIGR gene (trabeculum) | Reduced myocilin expression | ↓ Outflow resistance |
Ciliary smooth muscle | Cytoskeletal relaxation, cell shape change | ↑ Permeability of drainage pathways |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7